molecular formula C6H8N2O3S B14840049 2-Amino-6-hydroxybenzenesulfonamide

2-Amino-6-hydroxybenzenesulfonamide

Cat. No.: B14840049
M. Wt: 188.21 g/mol
InChI Key: AGKWKMJXPJHQAL-UHFFFAOYSA-N
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Description

2-AMINO-6-HYDROXYBENZENE-1-SULFONAMIDE is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of an amino group, a hydroxyl group, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-AMINO-6-HYDROXYBENZENE-1-SULFONAMIDE typically involves the sulfonation of 2-AMINO-6-HYDROXYBENZENE. This can be achieved by reacting 2-AMINO-6-HYDROXYBENZENE with sulfuric acid or chlorosulfonic acid under controlled conditions. The reaction is usually carried out at elevated temperatures to ensure complete sulfonation.

Industrial Production Methods: In industrial settings, the production of 2-AMINO-6-HYDROXYBENZENE-1-SULFONAMIDE may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Types of Reactions:

    Oxidation: 2-AMINO-6-HYDROXYBENZENE-1-SULFONAMIDE can undergo oxidation reactions, leading to the formation of corresponding quinones.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions to achieve desired substitutions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

2-AMINO-6-HYDROXYBENZENE-1-SULFONAMIDE has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly sulfonamide-based drugs.

    Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-AMINO-6-HYDROXYBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The compound’s sulfonamide group plays a crucial role in its binding affinity and specificity towards target enzymes.

Comparison with Similar Compounds

    Sulfanilamide: Another sulfonamide with a similar structure but lacking the hydroxyl group.

    Sulfamethoxazole: A sulfonamide antibiotic with a different substitution pattern on the benzene ring.

    Sulfadiazine: A sulfonamide with a pyrimidine ring attached to the benzene ring.

Uniqueness: 2-AMINO-6-HYDROXYBENZENE-1-SULFONAMIDE is unique due to the presence of both an amino group and a hydroxyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H8N2O3S

Molecular Weight

188.21 g/mol

IUPAC Name

2-amino-6-hydroxybenzenesulfonamide

InChI

InChI=1S/C6H8N2O3S/c7-4-2-1-3-5(9)6(4)12(8,10)11/h1-3,9H,7H2,(H2,8,10,11)

InChI Key

AGKWKMJXPJHQAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)O)S(=O)(=O)N)N

Origin of Product

United States

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